2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, an ethoxyphenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. The final step involves the attachment of the methoxyphenyl group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazole ring and phenyl groups can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.
Scientific Research Applications
2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 4-Fluorophenol
- 3-Chloro-2-fluorophenol
Uniqueness
What sets 2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C27H26ClN5O3S |
---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C27H26ClN5O3S/c1-4-36-24-15-11-22(12-16-24)33-26(20-5-9-21(28)10-6-20)31-32-27(33)37-17-25(34)30-29-18(2)19-7-13-23(35-3)14-8-19/h5-16H,4,17H2,1-3H3,(H,30,34)/b29-18- |
InChI Key |
NTSOZJZHOZAKKF-MIXAMLLLSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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